molecular formula C40H42Cl2F4N10O5 B610109 Pimodivir hydrochloride hemihydrate CAS No. 1777721-70-6

Pimodivir hydrochloride hemihydrate

Cat. No.: B610109
CAS No.: 1777721-70-6
M. Wt: 889.7 g/mol
InChI Key: WPLSKBKDOCXXMO-KIHJVYKPSA-N
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Description

Pimodivir Hydrochloride, also known as JNJ-63623872 or VX-787, is an antiviral drug developed for the treatment of influenza A. It is a first-in-class, orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. This compound has shown promising results in clinical trials, particularly for hospitalized and high-risk patients with influenza A .

Preparation Methods

The synthetic routes and reaction conditions for Pimodivir Hydrochloride involve several steps The preparation typically starts with the synthesis of the core bicyclo[22The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods for Pimodivir Hydrochloride are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced catalytic processes and purification techniques to ensure the highest quality of the final product .

Chemical Reactions Analysis

Pimodivir Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of Pimodivir Hydrochloride with modified antiviral activity .

Scientific Research Applications

Pimodivir Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Pimodivir Hydrochloride exerts its effects by inhibiting the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. This inhibition prevents the virus from replicating its RNA, thereby reducing viral load and alleviating symptoms. The molecular targets and pathways involved include the cap-binding domain of PB2, which is essential for the virus’s cap-snatching mechanism .

Comparison with Similar Compounds

Pimodivir Hydrochloride is unique among antiviral drugs due to its specific inhibition of the PB2 subunit. Similar compounds include:

Compared to these compounds, Pimodivir Hydrochloride offers a novel mechanism of action and has shown efficacy in patients with reduced susceptibility to neuraminidase inhibitors .

Properties

CAS No.

1777721-70-6

Molecular Formula

C40H42Cl2F4N10O5

Molecular Weight

889.7 g/mol

IUPAC Name

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride

InChI

InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1

InChI Key

WPLSKBKDOCXXMO-KIHJVYKPSA-N

SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pimodivir HCl;  Pimodivir hydrochloride;  Pimodivir hydrochloride hemihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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